3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzotriazinone core linked to a piperazine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the use of piperazine derivatives.
Chlorophenyl Substitution: The chlorophenyl group is introduced via electrophilic aromatic substitution, using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[4-(4-chlorophenyl)piperazino]-3-iminopropanenitrile}
- 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one stands out due to its specific structural features, such as the presence of the benzotriazinone core and the chlorophenyl-substituted piperazine ring
Properties
Molecular Formula |
C20H20ClN5O2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)22-23-26/h1-8H,9-14H2 |
InChI Key |
UQQFPZOPIYSITA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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